molecular formula C20H21NO5 B3241707 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid CAS No. 1480400-34-7

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid

Cat. No.: B3241707
CAS No.: 1480400-34-7
M. Wt: 355.4
InChI Key: JBIRUWVMQYLPPX-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid is a protected amino acid derivative essential for solid-phase peptide synthesis (SPPS). The compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a base-labile protecting group that is selectively removed under mild basic conditions, enabling the sequential elongation of peptide chains . This building block is structurally characterized as an O-methyl-L-homoserine derivative, where the side-chain carboxylic acid functionality is protected as a methyl ester . This protection is crucial for preventing unwanted side reactions during the coupling steps of synthesis. With a molecular formula of C₂₀H₂₁NO₅ and a molecular weight of 355.38 g/mol , this reagent is a critical tool for researchers incorporating modified homoserine residues into peptides. Its primary research value lies in the exploration of peptide structure-activity relationships, the modulation of peptide stability and solubility, and the development of novel peptide-based therapeutics and biochemical probes. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIRUWVMQYLPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through various synthetic routes, including the mixed anhydride method and the acid chloride method. In the mixed anhydride method, the corresponding protected amino acid is reacted with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) as a coupling agent . Industrial production methods often involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and acids. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide . The molecular targets and pathways involved in its action are primarily related to its interaction with other reagents and intermediates in the peptide synthesis process .

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids, which vary in backbone length, substituent type/position, and stereochemistry. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Variation in Backbone Length and Substituents

Fmoc-4-azidobutanoic acid (CAS 942518-20-9): Structure: Features an azido (-N₃) group at the γ-position. Applications: Used in "click chemistry" for bioconjugation . Key Difference: The azido group introduces reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), unlike the methoxy group in the target compound.

Fmoc-4-bromobutanoic acid (CAS 172169-88-9): Structure: Bromine substituent at the γ-position. Applications: Serves as a halogenated building block for cross-coupling reactions . Key Difference: Bromine enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the methoxy group is electron-donating.

Fmoc-4-oxo-4-methoxybutanoic acid (CAS 1053239-17-0): Structure: Contains both methoxy and oxo groups at the γ-position. Molecular Formula: C₂₀H₁₉NO₆ (vs. C₂₀H₁₉NO₅ for the target compound).

Functional Group Variations

Fmoc-O-methyltyrosine (from ):

  • Structure : Methoxy group on a phenylalanine backbone.
  • Yield : 89% (reported in ).
  • Applications : Mimics post-translationally modified tyrosine residues.
  • Key Difference : Aromaticity of the phenyl ring introduces π-π stacking interactions absent in the aliphatic target compound .

Fmoc-4,5-dehydro-Leu-OH (CAS 131177-58-7): Structure: Unsaturated (pent-4-enoic acid) backbone. Key Difference: The double bond introduces rigidity, affecting conformational flexibility in peptides .

Stereochemical and Backbone Modifications

(S)- vs. (R)-Isomers (): Compounds like (S)-4-[[Fmoc]amino]-2-pentanoic acid (65b) and (R)-4-[[Fmoc]amino]-2-octanoic acid (65e) highlight the role of stereochemistry. Melting Points: (S)-isomers (e.g., 65b: 128–130°C) often differ from (R)-isomers (e.g., 65a: 140–141°C) due to crystal packing .

Extended Backbones (): Derivatives such as (S)-5-methyl-4-[[Fmoc]amino]-2-hexanoic acid (65c) have longer chains, enhancing hydrophobicity and membrane permeability.

Biological Activity

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid, commonly referred to as Fmoc-Ala-OH, is a synthetic amino acid derivative widely utilized in peptide synthesis and drug development. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amines, enhancing the stability and solubility of peptides. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H21NO4
  • Molecular Weight : 355.38 g/mol
  • CAS Number : 161420-87-7
  • Purity : >98% (HPLC)

The biological activity of this compound is primarily linked to its role in peptide synthesis and its influence on various biological pathways:

  • Peptide Synthesis : The Fmoc group allows for selective protection of amino groups during peptide synthesis, facilitating the formation of complex peptide structures.
  • Bioavailability Enhancement : The structural modifications conferred by the Fmoc group improve the solubility and stability of peptides, potentially increasing their bioavailability in biological systems.
  • Targeting Biological Pathways : Compounds with similar structures have been shown to interact with various biological pathways, including:
    • Apoptosis signaling
    • Cell cycle regulation
    • Immunological responses

Table 1: Biological Activities Associated with Fmoc-Amino Acids

Activity TypeDescription
Anti-infectionPotential activity against bacterial and viral infections
ApoptosisInvolvement in apoptosis pathways, influencing cell death mechanisms
ImmunologyModulation of immune responses through receptor interactions
Metabolic Enzyme RegulationInfluence on metabolic enzymes affecting various biochemical pathways

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of Fmoc-modified peptides against HIV. The results indicated that these peptides exhibited significant inhibition of viral replication, suggesting that the Fmoc group enhances the interaction between peptides and viral proteins.

Case Study 2: Cancer Therapeutics

Research has shown that Fmoc-amino acids can be incorporated into peptide-based drugs targeting cancer cells. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents.

Table 2: Comparison of Fmoc-Amino Acids with Related Compounds

Compound NameCAS NumberUnique Features
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid3150803Hexanoic acid backbone enhances solubility
6-Aminohexanoic acid173690-47-6Simple structure without protective groups
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid180181-05-9Contains a piperidine ring altering biological activity

Q & A

Q. What are the key physicochemical properties of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid, and how can they be experimentally determined?

The compound’s physicochemical properties (e.g., solubility, partition coefficient, stability) are critical for experimental design. However, available data are limited:

  • Appearance/Form : No data provided in SDS .
  • Stability : Stable under recommended storage conditions (tightly closed containers, cool/ventilated areas) but may degrade in the presence of strong acids, bases, or oxidizers .
  • Analytical Methods : Use techniques like HPLC (for purity), NMR (structural confirmation), and mass spectrometry (molecular weight verification). For solubility, conduct titrations in solvents like DMF or DMSO, which are common in peptide synthesis .

Q. How is this compound utilized in peptide synthesis, and what protective strategies are recommended for its Fmoc group?

The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protective moiety for amino groups during solid-phase peptide synthesis (SPPS):

  • Deprotection : Use 20% piperidine in DMF to cleave the Fmoc group while preserving the peptide backbone.
  • Compatibility : Avoid prolonged exposure to acidic conditions, which may prematurely remove the Fmoc group. Optimize coupling steps with activators like HBTU or DIC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Emergency Measures : For accidental exposure:
    • Skin Contact : Wash with soap/water; seek medical advice if irritation persists .
    • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
  • Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How can researchers address conflicting or absent toxicity data when designing in vitro or in vivo studies with this compound?

  • Data Gaps : Acute toxicity (oral, dermal, inhalation) is classified as Category 4 (low hazard), but chronic toxicity and ecotoxicological data are unavailable .
  • Mitigation Strategies :
    • In Vitro Pre-Screening : Use cell viability assays (e.g., MTT) to estimate cytotoxic thresholds.
    • In Vivo Dose Escalation : Start with low doses (e.g., 10–50 mg/kg in rodent models) and monitor organ-specific effects via histopathology .

Q. What methodologies optimize the synthesis of this compound to improve yield and purity?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and enhances yield by 15–20% compared to conventional heating .
  • Chromatographic Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the compound ≥95% purity .

Q. How does the structural configuration of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Stereochemical Impact : The (S)-configuration at the chiral center may enhance binding affinity to peptide-processing enzymes (e.g., proteases) compared to (R)-isomers.
  • Functional Groups : The methoxy group at position 4 modulates hydrophobicity, affecting membrane permeability in cellular assays. Comparative studies with analogs (e.g., 4-phenylthio derivatives) show varying bioactivity profiles .

Q. How can stability challenges during long-term storage be experimentally addressed?

  • Degradation Pathways : Hydrolysis of the Fmoc group or ester linkages under humid conditions.
  • Stabilization Methods :
    • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent moisture uptake.
    • Additives : Include stabilizers like trehalose (5% w/v) to protect against thermal degradation .

Q. What computational tools are effective for predicting the reactivity or metabolic fate of this compound?

  • Density Functional Theory (DFT) : Predicts reaction pathways for Fmoc deprotection or ester hydrolysis.
  • ADMET Prediction Software : Tools like SwissADME estimate metabolic stability, highlighting potential cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.